N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester
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Description
“N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester” is a chemical compound with the CAS number 1221821-41-5 . It is also known as "BenzenaMine, N,N-bis [4- (hexyloxy)phenyl]-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Buchwald–Hartwig cross-coupling reaction . This reaction involves the coupling of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine with 2-bromothiophene in the presence of tris (dibenzylideneacetone)dipalladium (0), tri- tert -butyl phosphine and sodium tert -butanolate .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, aryl boronic acid esters like this one are often used in the Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .Physical And Chemical Properties Analysis
The compound is described as a yellow oil . The boiling point, density, and acidity coefficient (pKa) of the compound are not available in the sources.Future Directions
“N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester” and similar compounds are of great interest for the synthesis of optoelectronic devices . They can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . Therefore, they can be used in the development of organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .
properties
IUPAC Name |
N,N-bis(4-hexoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50BNO4/c1-7-9-11-13-27-39-33-23-19-31(20-24-33)38(32-21-25-34(26-22-32)40-28-14-12-10-8-2)30-17-15-29(16-18-30)37-41-35(3,4)36(5,6)42-37/h15-26H,7-14,27-28H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLMHBPXJIPYGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCC)C4=CC=C(C=C4)OCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline |
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